6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCXVNAZFGPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate, which is then reacted with 2-fluorobenzyl bromide and phenyl isocyanate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Receptor Binding and Selectivity
The triazoloquinazoline scaffold is highly tunable, with substituents dictating receptor selectivity and biological activity.
Table 1: Substituent Impact on Activity
- Fluorinated Analogs: The 2-fluorobenzyl group in the target compound enhances BZ receptor binding compared to non-fluorinated analogs. For instance, replacing fluorine with chlorine (e.g., 9-chloro derivatives) retains activity but reduces selectivity .
- Heteroaryl Substitutions: Compounds with furanyl or thienyl groups (e.g., ) shift activity toward adenosine or antimicrobial targets, highlighting the role of aromatic substituents in modulating target specificity .
Table 2: Core Structure Comparison
- Triazolo vs. Tetrazolo Cores : Tetrazoloquinazolines () show antitumor activity but lack BZ receptor affinity, suggesting the triazolo ring is critical for CNS targets .
- Fused Ring Systems : Thiazolo or pyrimidine annelation (e.g., ) introduces steric bulk, redirecting activity toward phosphodiesterase inhibition or antimicrobial effects .
Biological Activity
The compound 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article focuses on the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 333 g/mol. The structure features a triazoloquinazoline core that is known for its varied biological activities, including anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazoloquinazolines. Notably, compounds derived from this class have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several triazoloquinazoline derivatives against human cancer cell lines: Hepatocellular carcinoma (HepG2), mammary gland breast cancer (MCF-7), human prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results indicated that the synthesized compounds exhibited moderate to high cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 17.35 |
| Compound 9 | HCT-116 | 27.05 |
| Compound 7 | HepG2 | 29.47 |
These findings suggest that modifications to the triazoloquinazoline structure can enhance anticancer activity.
The mechanism by which these compounds exert their anticancer effects often involves:
- Topoisomerase Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. The inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- DNA Intercalation : The ability to intercalate into DNA has also been noted as a significant mechanism contributing to the cytotoxicity observed in various studies. For instance, a compound from this class showed an intercalation activity with an IC50 value indicating strong binding affinity to DNA.
Study 1: Cytotoxicity Against Colorectal Carcinoma
In a comparative study of various triazoloquinazolines, it was found that This compound exhibited notable cytotoxic effects against HCT-116 cells with an IC50 value of 17.35 µM , indicating its potential as an effective therapeutic agent for colorectal cancer treatment.
Study 2: Mechanistic Insights
Another study explored the binding interactions of this compound with DNA and its role as a topoisomerase II inhibitor. The results demonstrated that the compound could significantly inhibit topoisomerase activity at concentrations lower than those required for cytotoxic effects on normal cells.
Q & A
Q. What are the standard synthetic routes for 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one?
The compound is synthesized via multi-step reactions involving cyclization and functional group substitutions. A common method involves reacting hydrazine derivatives with carbonyl-containing intermediates under acidic conditions. For example, hydrazinobenzoic acid derivatives are condensed with dithioimidocarbonates in ethanol, followed by acidification and heating to form the triazoloquinazoline core . Reaction optimization (e.g., temperature, solvent choice, and catalyst use) is critical, as yields range from 30% to 50% depending on substituent steric effects .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- 1H NMR : Peaks at δ 7.34–7.14 (m, aromatic protons) and δ 2.52 (s, methyl groups) verify substituent integration .
- LC-MS : Molecular ion peaks (e.g., m/z 356.1 for [M+H]+) confirm molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated (e.g., calculated C: 74.14% vs. found: 74.16%) .
Q. What are the solubility and stability properties of this compound?
The compound is insoluble in water and alcohols but soluble in polar aprotic solvents like DMF or DMSO. Stability tests under varying pH (2–12) and temperatures (25–60°C) show degradation <5% over 24 hours, making it suitable for in vitro assays .
Advanced Research Questions
Q. How can discrepancies in synthesis yields be resolved for analogs with bulky substituents?
Low yields (e.g., 39.5% for cyclopentyl derivatives ) often arise from steric hindrance. Optimization strategies include:
- Catalyst Screening : Use Pd/Cu catalysts to enhance coupling efficiency.
- Solvent Optimization : Replace ethanol with DMF to improve reactant solubility.
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .
Q. What experimental designs are recommended for evaluating antimicrobial activity?
Follow CLSI guidelines using:
- Test Strains : Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) .
- Assay Conditions : Mueller-Hinton agar, 37°C, 18–24 hours.
- Controls : Nitrofurantoin (antibacterial) and ketoconazole (antifungal) for MIC comparisons. Activity is considered significant if MIC ≤ 16 µg/mL .
Q. How do substituents influence biological activity? Provide a structure-activity relationship (SAR) analysis.
Substituents on the triazoloquinazoline core modulate activity:
| Substituent Position | Group | Biological Activity (MIC, µg/mL) | Key Interaction |
|---|---|---|---|
| 2-Phenyl | 4-Fluorophenyl | S. aureus: 8 | Hydrophobic binding |
| 6-Benzyl | 2-Fluorobenzyl | C. albicans: 32 | Halogen bonding |
| Triazole Core | Methyl | Inactive (>64) | Steric hindrance |
| Fluorine atoms enhance antimicrobial potency via hydrophobic and halogen-bonding interactions, while bulky groups reduce activity . |
Q. What methods are used to analyze interactions with biological targets (e.g., enzymes)?
Advanced techniques include:
- Molecular Docking : AutoDock Vina to predict binding affinity to C. albicans CYP51 (lanosterol demethylase) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target binding .
Q. How can synthetic byproducts or impurities be characterized and mitigated?
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1%.
- Recrystallization : Ethanol/water (3:1) improves purity to >95% .
- Mechanistic Studies : Monitor intermediates via in situ FTIR to identify side reactions (e.g., over-alkylation) .
Data Contradiction Analysis
Q. Conflicting reports on antifungal activity: How to reconcile variability in MIC values?
Discrepancies arise from:
- Strain Variability : Clinical vs. ATCC strains may differ in efflux pump expression.
- Assay Conditions : Broth microdilution (higher sensitivity) vs. agar diffusion (lower resolution).
- Compound Stability : Degradation in aqueous media over time. Validate results via LC-MS stability profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
